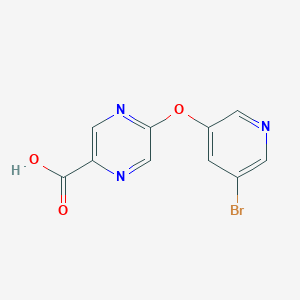
1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyrimidine ring substituted with an ethoxy group. The presence of these rings makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors. For example, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed through a cyclization reaction.
Functionalization: Once the pyrrolidine ring is formed, it can be functionalized to introduce the pyrimidine ring.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can bind to nucleic acids or other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities. Examples include pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrimidine derivatives: Compounds with a pyrimidine ring, such as cytosine and thymine, have similar structural features and biological functions.
The uniqueness of this compound lies in the combination of the pyrrolidine and pyrimidine rings, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10-5-9(11-7-12-10)13-4-3-8(14)6-13/h5,7-8,14H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOELHPPPBFOGBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-Dimethylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2389947.png)
![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B2389949.png)


![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2389956.png)



![N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2389960.png)

![N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2389964.png)

![2-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2389968.png)
![2-Phenyl-3-[(2-phenylimidazo[1,2-a]pyridin-3-yl)disulfanyl]imidazo[1,2-a]pyridine](/img/structure/B2389970.png)
